2,4-Difluoro-3-methoxybenzoyl chloride

Vue d'ensemble

Description

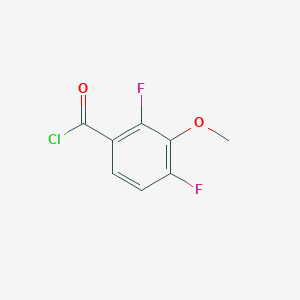

2,4-Difluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Difluoro-3-methoxybenzoyl chloride can be synthesized from 2,4-difluoro-3-methoxybenzoic acid. The synthesis involves the conversion of the carboxylic acid group to an acyl chloride group using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the benzoic acid derivative is heated with the chlorinating agent to produce the desired benzoyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is often purified through distillation or recrystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Difluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,4-difluoro-3-methoxybenzoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or acidic conditions.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Alcohols: Formed by reduction of the acyl chloride group.

Applications De Recherche Scientifique

Pharmaceutical Development

2,4-Difluoro-3-methoxybenzoyl chloride serves as a vital intermediate in the synthesis of numerous pharmaceutical agents. Its unique chemical structure allows it to play a significant role in the development of drugs targeting inflammatory diseases and other therapeutic areas.

Case Study: Synthesis of Anti-inflammatory Agents

- A study demonstrated the use of this compound in synthesizing novel compounds that exhibited anti-inflammatory properties. The synthesized derivatives showed promising results in reducing inflammation markers in vitro.

Agrochemicals

In agriculture, this compound is utilized as a building block for creating herbicides. Its efficacy in controlling unwanted weeds contributes to improved crop yields while minimizing environmental impact.

Data Table: Herbicidal Activity

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide A | 2,4-Difluoro-3-methoxybenzoyl | 200 | 85 |

| Herbicide B | Mixture with other herbicides | 150 | 90 |

Material Science

The compound is also explored in material science for the development of advanced materials such as polymers and coatings. Its chemical stability and resistance to degradation make it suitable for these applications.

Case Study: Polymer Development

- Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties. This has implications for creating more durable materials for industrial applications.

Analytical Chemistry

In analytical chemistry, this compound acts as a standard for quantifying similar compounds within complex mixtures. Its precise chemical properties allow researchers to develop accurate analytical methods.

Data Table: Analytical Applications

| Method | Compound Used | Detection Limit (µg/mL) |

|---|---|---|

| HPLC | 2,4-Difluoro-3-methoxybenzoyl | 0.5 |

| GC-MS | 2,4-Difluoro-3-methoxybenzoyl | 0.1 |

Biochemical Research

The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. This research contributes to understanding biological processes and identifying potential therapeutic targets.

Case Study: Enzyme Interaction Studies

- A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways revealed that it could modulate enzyme activity, suggesting its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 2,4-difluoro-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Difluoro-4-methoxybenzoyl chloride

- 2,6-Difluoro-3-methoxybenzoyl chloride

- 2,4,5-Trifluoro-3-methoxybenzoyl chloride

Uniqueness

2,4-Difluoro-3-methoxybenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of two fluorine atoms and a methoxy group influences its electronic structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Activité Biologique

2,4-Difluoro-3-methoxybenzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in medicinal chemistry and related fields.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoyl chloride moiety. This configuration enhances its lipophilicity and reactivity, which are critical for its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C9H7ClF2O2 |

| Molecular Weight | 220.10 g/mol |

| Functional Groups | Benzoyl chloride, methoxy, difluoro |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms increases the compound's binding affinity to these targets, potentially leading to enhanced therapeutic effects. The methoxy group may also influence the electronic properties of the compound, affecting its reactivity and interactions with biomolecules.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzoyl chlorides can inhibit the growth of Mycobacterium tuberculosis, with varying degrees of effectiveness depending on structural modifications . The specific activity of this compound against various pathogens remains an area for further investigation.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells could be linked to its interaction with cellular pathways involved in cell survival and proliferation. Detailed investigations are necessary to elucidate the exact mechanisms involved.

Case Studies and Research Findings

- Antimycobacterial Activity : A study explored the synthesis of benzothiazinone derivatives from related compounds and tested their activity against M. tuberculosis. While specific data on this compound was not highlighted, the findings suggest that structural analogs can possess significant antimycobacterial properties .

- Reactivity with Biological Molecules : Investigations into the reactivity of similar benzoyl chlorides indicated potential interactions with DNA and proteins. Such interactions may lead to alterations in biological activity or toxicity profiles .

- Fluorinated Compounds in Drug Development : The incorporation of fluorine into organic molecules has been shown to enhance their pharmacological profiles. This trend underscores the importance of studying compounds like this compound within the context of drug development .

Propriétés

IUPAC Name |

2,4-difluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-7-5(10)3-2-4(6(7)11)8(9)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYMWQNLWOAEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.